molecular formula C36H24FeN6O4S-6 B12349993 Iron(2+);1,10-phenanthroline-1,10-diide;sulfate

Iron(2+);1,10-phenanthroline-1,10-diide;sulfate

Cat. No.: B12349993
M. Wt: 692.5 g/mol
InChI Key: SYWXVPVJGFHSOV-UHFFFAOYSA-L
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Description

Iron(2+);1,10-phenanthroline-1,10-diide;sulfate is a coordination compound formed by the interaction of iron(II) ions with 1,10-phenanthroline and sulfate ions. This compound is known for its vibrant orange color and is widely used in analytical chemistry, particularly in spectrophotometric assays to determine iron concentrations in solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iron(2+);1,10-phenanthroline-1,10-diide;sulfate typically involves the reaction of ferrous sulfate with 1,10-phenanthroline in an aqueous solution. The reaction can be summarized as follows: [ \text{FeSO}_4 + 3 \text{phen} \rightarrow [\text{Fe(phen)}_3]^{2+} + \text{SO}_4^{2-} ] where “phen” represents 1,10-phenanthroline .

Industrial Production Methods

In industrial settings, the production of this compound involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants. The process often includes the use of hydroxylamine hydrochloride to reduce any ferric ions (Fe3+) to ferrous ions (Fe2+) before the addition of 1,10-phenanthroline .

Chemical Reactions Analysis

Types of Reactions

Iron(2+);1,10-phenanthroline-1,10-diide;sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects primarily through redox reactions. The iron(II) center can undergo oxidation to iron(III), which is a key step in many of its applications. The 1,10-phenanthroline ligand stabilizes the iron center and facilitates electron transfer processes. The molecular targets and pathways involved include interactions with other metal ions and organic molecules, influencing their redox states and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iron(2+);1,10-phenanthroline-1,10-diide;sulfate is unique due to its specific redox properties and the stability provided by the 1,10-phenanthroline ligand. This makes it particularly useful in analytical applications where precise redox control is required .

Properties

Molecular Formula

C36H24FeN6O4S-6

Molecular Weight

692.5 g/mol

IUPAC Name

iron(2+);1,10-phenanthroline-1,10-diide;sulfate

InChI

InChI=1S/3C12H8N2.Fe.H2O4S/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;1-5(2,3)4/h3*1-8H;;(H2,1,2,3,4)/q3*-2;+2;/p-2

InChI Key

SYWXVPVJGFHSOV-UHFFFAOYSA-L

Canonical SMILES

C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[O-]S(=O)(=O)[O-].[Fe+2]

Origin of Product

United States

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